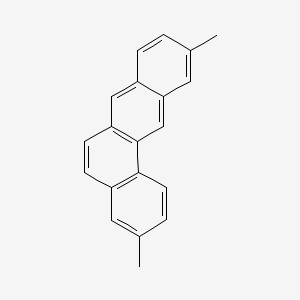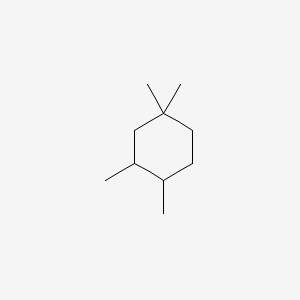
1,1,3,4-Tetramethylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3,4-Tetramethylcyclohexane is an organic compound with the molecular formula C₁₀H₂₀ It is a derivative of cyclohexane, where four methyl groups are attached to the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions: 1,1,3,4-Tetramethylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with methylating agents under specific conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl₃), and is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques, such as catalytic hydrogenation of precursor compounds. This process ensures high yield and purity of the final product, making it suitable for various applications.
化学反应分析
Types of Reactions: 1,1,3,4-Tetramethylcyclohexane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to yield various reduced forms of the compound.
Substitution: Halogenation reactions, where halogens like chlorine (Cl₂) or bromine (Br₂) replace hydrogen atoms, are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Various reduced forms of the compound
Substitution: Halogenated derivatives
科学研究应用
1,1,3,4-Tetramethylcyclohexane has several scientific research applications, including:
Chemistry: Used as a model compound in studies of cyclohexane derivatives and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 1,1,3,4-tetramethylcyclohexane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways, contributing to the compound’s overall effects.
相似化合物的比较
- 1,1,2,4-Tetramethylcyclohexane
- 1,1,4,4-Tetramethylcyclohexane
- 1,1,3,5-Tetramethylcyclohexane
Comparison: 1,1,3,4-Tetramethylcyclohexane is unique due to the specific positioning of its methyl groups on the cyclohexane ring. This structural arrangement influences its chemical reactivity and physical properties, distinguishing it from other tetramethylcyclohexane isomers. For example, the different positions of the methyl groups in 1,1,2,4-tetramethylcyclohexane and 1,1,4,4-tetramethylcyclohexane result in variations in their stability and reactivity.
属性
CAS 编号 |
24612-75-7 |
|---|---|
分子式 |
C10H20 |
分子量 |
140.27 g/mol |
IUPAC 名称 |
1,1,3,4-tetramethylcyclohexane |
InChI |
InChI=1S/C10H20/c1-8-5-6-10(3,4)7-9(8)2/h8-9H,5-7H2,1-4H3 |
InChI 键 |
GFGKKSUYWCKIMD-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



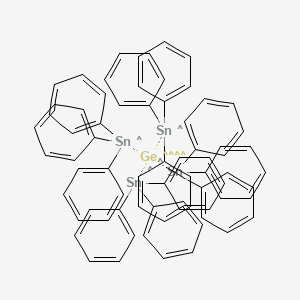

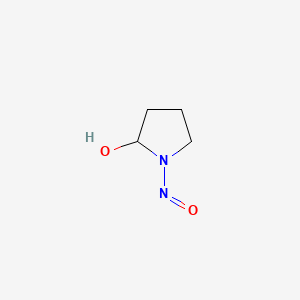
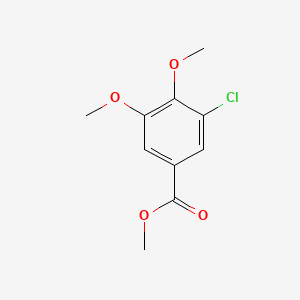
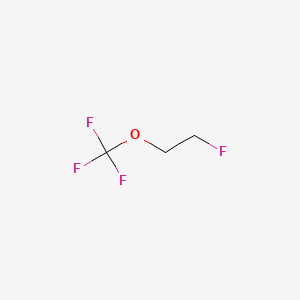

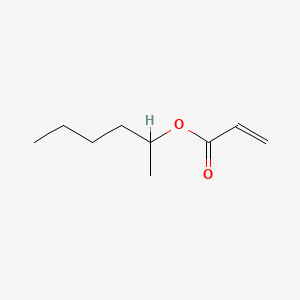
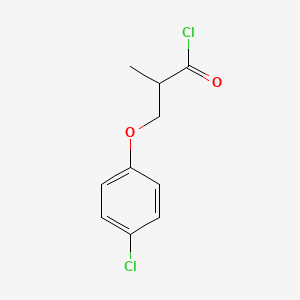
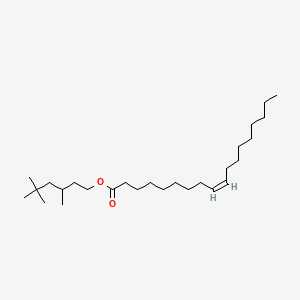
![Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12643949.png)

